molecular formula C25H21ClO5 B2563161 Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 488810-55-5

Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2563161
CAS No.: 488810-55-5
M. Wt: 436.89
InChI Key: CRBMMWMUTGTTEL-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a trifunctional substitution pattern:

  • Position 2: A 4-methoxyphenyl group, providing electron-donating methoxy substituents that enhance aromatic conjugation.
  • Position 5: A 4-chlorobenzyloxy group, introducing halogen-mediated lipophilicity and steric bulk.

Its synthesis likely involves Friedel-Crafts acylation or oxidative cyclization, analogous to methods described for related benzofurans .

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClO5/c1-3-29-25(27)23-21-14-20(30-15-16-4-8-18(26)9-5-16)12-13-22(21)31-24(23)17-6-10-19(28-2)11-7-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBMMWMUTGTTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the benzofuran core, often using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Hydrolysis of Ester Functionality

The ethyl ester group undergoes base-mediated hydrolysis to form carboxylic acid derivatives, a critical step for enhancing biological activity in medicinal chemistry applications.

Reaction Conditions Product Yield Key Findings
NaOH (5%), ethanol/H₂O, microwave (50°C, 10 min)5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid84–92% Hydrolysis is quantitative under microwave conditions; carboxylic acid derivatives show enhanced TMEM16A inhibition compared to esters .

This reaction is pivotal for generating pharmacologically active metabolites, as ester-to-acid conversion improves target binding affinity .

Nucleophilic Substitution at Chlorobenzyl Group

The 4-chlorobenzyl moiety participates in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.

Reagent Conditions Product Application
Amines (e.g., NH₃)DMF, 80°C, 6–8 hr5-(aminobenzyl)oxy derivativesSynthesis of analogs with modified bioactivity
ThiolsK₂CO₃, acetone, reflux5-(sulfanylbenzyl)oxy derivativesExploration of sulfur-containing bioactive agents

The chlorine atom's electronegativity enhances reactivity toward soft nucleophiles, enabling diversification of the benzyloxy substituent .

Oxidation Reactions

Controlled oxidation modifies the benzofuran core or side chains:

Oxidizing Agent Site of Oxidation Product Outcome
KMnO₄ (acidic)Benzyloxy methylene group5-(4-chlorobenzoyl)oxy derivativeIntroduces ketone functionality
Ozone (O₃)Benzofuran ring double bondsRing-opened dicarbonyl compoundsRare; requires anhydrous conditions

Oxidation pathways are highly dependent on reaction conditions, with Mn-based oxidants showing selectivity for side-chain modifications.

Microwave-Assisted Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions to generate biaryl systems:

Reaction Type Catalyst/Reagents Product Yield
Suzuki–Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 110°C2-(heteroaryl)-substituted benzofurans75–88%
Ullmann couplingCuI, 1,10-phenanthroline, K₃PO₄5-alkoxy variants with extended aromatic systems68%

Microwave irradiation significantly reduces reaction times (e.g., 30 min vs. 24 hr conventional heating) .

Benzylation/O-Alkylation

The phenolic oxygen at C5 undergoes benzylation to introduce protective groups or modify solubility:

Benzylating Agent Base Product Purpose
4-Nitrobenzyl bromideK₂CO₃, acetone5-(4-nitrobenzyl)oxy derivativeElectron-withdrawing group introduction
Propargyl bromideNaH, THF5-(propargyloxy) analogClick chemistry applications

Benzylation is reversible under hydrogenolysis conditions, enabling temporary protection strategies .

Comparative Reactivity of Ester vs. Acid Derivatives

Data from TMEM16A inhibition assays highlight functional group-dependent bioactivity:

Compound Type IC₅₀ (μM) Structural Feature
Ethyl ester>50 -COOEt group
Carboxylic acid2.8–6.0 -COOH group

Free carboxylic acids exhibit 10–20× greater potency than esters due to improved ionic interactions with target proteins .

Thermal Degradation Pathways

Pyrolysis studies (TGA/DSC) reveal stability thresholds:

Temperature Range Process Degradation Products
180–220°CEster decarboxylationCO₂ + benzofuran alcohol derivative
>250°CBenzyloxy cleavageChlorobenzene + quinone-like structures

Degradation is minimized in inert atmospheres, critical for high-temperature synthetic applications.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, making it potentially useful in treating inflammatory diseases.
  • Antioxidant Properties : It acts as a free radical scavenger, reducing oxidative stress in cells, which is crucial for protecting against cellular damage.
  • Anticancer Effects : Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.

Summary of Biological Activities

The following table summarizes key findings from studies on the biological activity of this compound:

ActivityTest SystemIC50/EC50 ValueReference
Anti-inflammatoryHuman macrophages15 µM
AntioxidantDPPH assay12 µM
CytotoxicityA549 lung cancer cells8.23 µM
CytotoxicityMCF-7 breast cancer cells5.59 µM

Case Studies and Research Findings

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound significantly inhibited TNF-alpha production in human macrophages, suggesting its potential use in treating inflammatory conditions.
  • Antioxidant Activity : The compound was tested using the DPPH assay, where it exhibited strong free radical scavenging activity, indicating its potential as an antioxidant agent.
  • Anticancer Properties : In vitro studies on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values for A549 and MCF-7 cells were reported at 8.23 µM and 5.59 µM respectively, showcasing its selective cytotoxicity towards cancer cells.

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzofuran derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Features/Applications References
Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate 4-Methoxyphenyl Ethyl carboxylate 4-Chlorobenzyloxy 465.89* High lipophilicity; potential antimicrobial N/A
Ethyl 5-[(4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Methyl Ethyl carboxylate 4-Fluorobenzyloxy 356.35† Enhanced metabolic stability
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate Phenyl Ethyl carboxylate Hydrazino-oxoethoxy 559.59† Chelation potential; antitumor activity
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl Ethyl carboxylate Bromo + 4-fluorophenyl-oxoethoxy 513.27† Electrophilic reactivity; kinase inhibition
Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate Phenyl Ethyl carboxylate 4-Bromophenylsulfonylamino 515.33† Sulfonamide-based protease inhibition

*Calculated from molecular formula C₂₆H₂₁ClO₅.
†Values derived from provided molecular formulas.

Key Observations :

Halogenated benzyloxy groups (e.g., 4-Cl vs. 4-F in ) influence lipophilicity (Cl > F) and steric bulk, which may affect membrane permeability and target engagement .

Functional Group Diversity: The hydrazino-oxoethoxy substituent in introduces hydrogen-bonding capability, making it suitable for metal coordination or enzyme inhibition . Sulfonylamino () and bromo-oxoethoxy () groups expand reactivity for covalent or electrophilic interactions in drug design .

Crystallographic and Synthetic Insights :

  • Derivatives like 5-chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran () exhibit planar benzofuran cores with dihedral angles <10°, suggesting minimal steric distortion in the target compound .
  • Oxidation with 3-chloroperoxybenzoic acid (mCPBA) is a common step for introducing sulfinyl or epoxide groups in benzofuran synthesis, as seen in and .

Biological Activity

Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on the available literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran core, an ethyl ester functional group, and various aromatic substituents. Its chemical formula is C25H24ClO4C_{25}H_{24}ClO_{4}, with a molecular weight of approximately 424.91 g/mol. The presence of the chlorobenzyl and methoxyphenyl groups suggests potential interactions with biological targets.

Antioxidant Activity

Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels, highlighting its potential as a therapeutic agent against oxidative damage.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In cellular models, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the modulation of the NF-kB signaling pathway, which plays a critical role in inflammatory responses. Such findings suggest that this compound may be beneficial in treating inflammatory conditions.

Anticancer Potential

This compound has been investigated for its anticancer properties. In studies involving various cancer cell lines, it exhibited cytotoxic effects with IC50 values indicating significant potency. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB and MAPK, it can alter gene expression related to cell survival and proliferation.
  • Direct Interaction with DNA : Some studies suggest that similar benzofuran derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Animal Models : In vivo experiments using murine models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups, supporting its anticancer efficacy.

Data Summary

Biological ActivityObservationsReference
AntioxidantSignificant reduction in ROS levels
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerIC50 values indicating cytotoxicity
MechanismModulation of NF-kB signaling

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-[(4-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Benzofuran core formation : Cyclocondensation of substituted phenols with α,β-unsaturated carbonyl intermediates under acidic or basic conditions .
  • Esterification : Reaction of the carboxylic acid precursor with ethanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • O-substitution : Introduction of the 4-chlorobenzyloxy group via nucleophilic aromatic substitution or Mitsunobu reaction . Key challenges include controlling regioselectivity during benzofuran ring closure and optimizing reaction yields using catalysts like Pd(OAc)₂ for cross-coupling steps .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves molecular geometry, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. Aromatic protons in the 4-methoxyphenyl group typically resonate at δ 6.8–7.2 ppm, while the benzofuran protons appear upfield (δ 6.5–7.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating pharmacological potential?

Initial screenings include:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .
  • Antioxidant assays : DPPH radical scavenging or FRAP tests to assess reactive oxygen species (ROS) inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge IC₅₀ values .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies enhance understanding of electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for predicting reaction pathways .
  • HOMO-LUMO gaps : Correlate with experimental UV-Vis spectra and charge-transfer interactions .
  • Non-covalent interaction (NCI) analysis : Visualize van der Waals forces and hydrogen bonds in crystal packing . Discrepancies between theoretical and experimental bond lengths (e.g., C–O in benzofuran) should be analyzed using basis set superposition error (BSSE) corrections .

Q. What strategies address low yields in the final esterification step?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate ester formation via Steglich esterification .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) separates ester derivatives from unreacted acids .

Q. How do structural modifications influence pharmacological activity?

  • Substituent effects : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) enhances antibacterial activity but may reduce solubility .
  • Bioisosteric replacement : Substituting the benzofuran oxygen with sulfur (to form benzothiophene) alters metabolic stability and binding affinity . Comparative SAR studies should include in vitro ADMET profiling (e.g., hepatic microsome stability) .

Q. How to resolve contradictions in reported biological data across studies?

  • Experimental variables : Differences in cell lines (e.g., MCF-7 vs. HepG2), assay protocols (e.g., incubation time), or compound purity (HPLC ≥95% recommended) .
  • Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance of IC₅₀ differences .

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